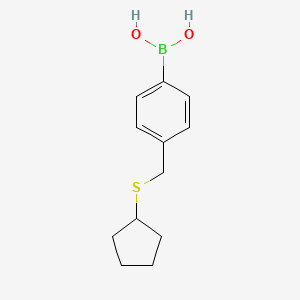

(4-((Cyclopentylthio)methyl)phenyl)boronic acid

描述

Overview of Organoboron Compounds in Contemporary Organic Chemistry

Organoboron compounds, characterized by a carbon-boron bond, are indispensable reagents and intermediates in organic synthesis. fiveable.mewikipedia.org Their significance is largely attributed to their stability, low toxicity compared to other organometallic compounds, and their versatile reactivity. fiveable.methieme.de A key feature of organoboranes is the electron-deficient nature of the boron atom, which possesses an empty p-orbital, rendering them mild Lewis acids. nih.govresearchgate.net This electronic property is fundamental to their utility in a vast array of chemical transformations, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges new carbon-carbon bonds with exceptional efficiency and functional group tolerance. nih.govresearchgate.net Beyond cross-coupling reactions, organoboron compounds participate in a variety of other transformations, including oxidations, aminations, and homologations, making them foundational building blocks in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials. wikipedia.orgresearchgate.net

Significance of Phenylboronic Acid Derivatives in Synthetic Transformations

Phenylboronic acids and their derivatives are a prominent subclass of organoboron compounds extensively utilized as building blocks in organic synthesis. nih.govmdpi.com Their stability, ease of handling, and generally low toxicity make them attractive reagents in both academic and industrial settings. mdpi.comwikipedia.org The boronic acid functional group, -B(OH)₂, can be readily transformed into various other functional groups, and its reactivity in palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry. fiveable.menih.gov This allows for the construction of complex biaryl systems, which are common motifs in pharmaceuticals and functional materials. chemrxiv.org Furthermore, phenylboronic acids are known to engage in other important reactions such as Chan-Lam coupling for the formation of carbon-heteroatom bonds and can serve as sensors for saccharides. chemrxiv.orgresearchgate.net The diverse reactivity profile of phenylboronic acid derivatives has cemented their status as essential tools for synthetic chemists. rsc.orgresearchgate.net

Structural Context of (4-((Cyclopentylthio)methyl)phenyl)boronic Acid within Arylboronic Acid Chemistry

This compound is a member of the arylboronic acid family that features an alkylthioether substituent at the para position of the phenyl ring. The general structure of an arylboronic acid consists of an aromatic ring directly attached to a boronic acid group [-B(OH)₂]. The presence of the thioether linkage introduces a flexible, lipophilic cyclopentyl group connected to the phenyl ring via a methylene (B1212753) spacer. This thioether functionality can potentially influence the electronic properties of the arylboronic acid and its reactivity. Thioethers are known to be effective ligands for transition metals, which could impact catalytic cycles in reactions involving this compound. nih.gov While specific research on this compound is limited, its structure is analogous to other studied thioether-containing phenylboronic acids, such as (4-(methylthio)phenyl)boronic acid. sigmaaldrich.com The study of such derivatives provides insights into how the interplay between the boronic acid moiety and the thioether group can be harnessed for various synthetic applications.

属性

IUPAC Name |

[4-(cyclopentylsulfanylmethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2S/c14-13(15)11-7-5-10(6-8-11)9-16-12-3-1-2-4-12/h5-8,12,14-15H,1-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBAPAZZXPZVID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CSC2CCCC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 4 Cyclopentylthio Methyl Phenyl Boronic Acid

Cross-Coupling Reactions Involving the Phenylboronic Acid Moiety

The phenylboronic acid group is a well-established participant in a multitude of cross-coupling reactions, serving as a nucleophilic partner to a wide range of electrophiles. The presence of the (cyclopentylthio)methyl substituent on the phenyl ring introduces electronic and steric factors that can influence the course of these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a paramount method for the construction of biaryl structures, prized for its mild conditions and broad functional group tolerance. wikipedia.org The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organohalide.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction commences with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) species. researchgate.netlibretexts.orgyoutube.com This is followed by a transmetalation step, where the organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgresearchgate.net

The key steps in the catalytic cycle are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X) to form a Pd(II) intermediate.

Transmetalation: The organic group (R²) from the boronic acid derivative replaces the halide on the palladium complex. This step is crucial and can be influenced by the nature of the base and ligands.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.

| Step | Description | Intermediate |

| Oxidative Addition | Insertion of Pd(0) into the aryl-halide bond. | Aryl-Pd(II)-Halide |

| Transmetalation | Transfer of the aryl group from the boronic acid to the Pd(II) center. | Diaryl-Pd(II) |

| Reductive Elimination | Formation of the biaryl product and regeneration of Pd(0). | Biaryl Product + Pd(0) |

A simplified representation of the Suzuki-Miyaura catalytic cycle.

The presence of a thioether substituent, such as the cyclopentylthio group in (4-((cyclopentylthio)methyl)phenyl)boronic acid, can present challenges in Suzuki-Miyaura couplings. Sulfur-containing compounds are known to potentially coordinate to and deactivate palladium catalysts. However, studies on similar thioether- and ortho-substituted methylphenylboronic acid esters have demonstrated that successful couplings can be achieved under specific conditions.

A significant side reaction observed with such substrates is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This process can be competitive with the desired cross-coupling reaction and is influenced by the reaction conditions, including the choice of catalyst, base, and solvent.

Research has shown that the use of tetrakis(triphenylphosphine)palladium(0) as a precatalyst, in combination with bases such as cesium fluoride (B91410) or potassium phosphate, can effectively mediate the Suzuki-Miyaura coupling of thioether-containing phenylboronates. Microwave-assisted conditions have also been found to be beneficial, often leading to improved yields and shorter reaction times.

The scope of the reaction with respect to the coupling partner (the organohalide) is generally broad. Both electron-rich and electron-poor aryl halides can participate in the coupling. However, the yields may be influenced by the steric and electronic properties of the halide. For instance, sterically hindered ortho-substituted aryl halides may lead to lower yields.

Table of Successful Suzuki-Miyaura Couplings with Thioether-Substituted Phenylboronates:

| Thioether Boronate | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

| 4-(Methylthiomethyl)phenylboronic acid pinacol (B44631) ester | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | CsF | THF | 85 |

| 4-(Ethylthiomethyl)phenylboronic acid pinacol ester | 1-Bromo-4-cyanobenzene | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 92 |

| 4-(Isopropylthiomethyl)phenylboronic acid pinacol ester | 1-Bromo-2-methylbenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 78 |

Data adapted from studies on analogous thioether-substituted boronates.

Chan-Lam Coupling Reactions

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically involving the copper-catalyzed reaction of a boronic acid with an amine or an alcohol. nrochemistry.comdigitellinc.com This reaction is attractive due to its often mild, open-flask conditions.

The proposed mechanism for the Chan-Lam coupling involves the formation of a copper(II)-boronic acid complex, followed by coordination of the heteroatom nucleophile. A key step is believed to be a reductive elimination from a copper(III) intermediate to form the desired C-N or C-O bond and a copper(I) species, which is then re-oxidized to copper(II) to complete the catalytic cycle. nrochemistry.com

While direct studies on the Chan-Lam coupling of this compound are not extensively documented, related research on the S-arylation of thiols with boronic acids and the amination of benzylic boronic esters provides valuable insights. chemrxiv.orgresearchgate.netorganic-chemistry.orgwhiterose.ac.ukresearchgate.net The thioether moiety in the target molecule could potentially interact with the copper catalyst. However, the flexibility of the methylene (B1212753) spacer may mitigate strong catalyst inhibition. The electronic nature of the boronic acid, influenced by the electron-donating character of the thioether group, is expected to be compatible with the Chan-Lam coupling. The scope of the reaction would likely include a variety of primary and secondary amines and alcohols.

Stille and Sonogashira Coupling Adaptations

The Stille and Sonogashira reactions are fundamental palladium-catalyzed cross-coupling reactions that traditionally utilize organotin and terminal alkyne nucleophiles, respectively. wikipedia.orgsynarchive.com While boronic acids are not the conventional nucleophiles in these reactions, adaptations have been developed that allow for their participation.

In adaptations of the Stille reaction , the transmetalation step would involve the transfer of the aryl group from the boronic acid to the palladium center, similar to the Suzuki-Miyaura reaction. The key difference lies in the nature of the electrophilic partner, which is typically an organostannane. The presence of the thioether functionality in this compound would need to be considered, as tin reagents can also interact with palladium catalysts. Careful optimization of ligands and reaction conditions would be necessary to favor the desired cross-coupling over potential side reactions. researchgate.netorganic-chemistry.org

The Sonogashira coupling can be adapted to use arylboronic acids as the aryl source in a three-component reaction with a terminal alkyne and an organic halide, or in a direct coupling with a terminal alkyne under oxidative conditions. nih.govbeilstein-journals.orgorganic-chemistry.orgmdpi.com For this compound, the thioether group is not expected to be prohibitive, although its potential to interact with the palladium or copper co-catalyst should be considered. The reaction conditions, particularly the choice of base and solvent, would be critical in achieving a successful coupling.

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a unique palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid. wikiwand.comwikipedia.org This reaction is particularly relevant to the discussion of this compound due to its focus on sulfur-containing substrates. The reaction is typically mediated by a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), and proceeds under neutral conditions. nih.govchem-station.comnih.gov

The proposed mechanism involves the initial coordination of the copper(I) salt to the sulfur atom of the thioester, which facilitates the oxidative addition of the palladium(0) catalyst to the carbon-sulfur bond. nih.gov The resulting palladium(II)-thiolate complex then undergoes transmetalation with the boronic acid, where the aryl group is transferred to the palladium center. Finally, reductive elimination yields the ketone product and regenerates the palladium(0) catalyst. nih.govnih.gov

The scope of the Liebeskind-Srogl coupling with respect to the boronic acid is generally broad, tolerating a range of functional groups. researchgate.netnih.gov The electron-donating nature of the (cyclopentylthio)methyl substituent on the phenylboronic acid is not expected to be detrimental to the reaction. In fact, electron-rich boronic acids are often effective coupling partners. The reaction's tolerance for various functional groups suggests that this compound would be a viable substrate for this transformation, allowing for the synthesis of ketones bearing this specific structural motif.

Other Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Beyond its well-known utility in Suzuki-Miyaura cross-coupling reactions, the boronic acid functionality in conjunction with the thioether-substituted phenyl ring enables participation in other important bond-forming processes.

Arylboronic acids are known to participate in addition reactions to various unsaturated systems. For the analogous compound, 4-(methylthio)phenylboronic acid, additions to naphthyridine N-oxides have been reported. This type of reaction, often catalyzed by a transition metal, involves the nucleophilic addition of the aryl group from the boronic acid to an electrophilic unsaturated bond. In the case of this compound, it is anticipated that it would undergo similar additions to activated π-systems, such as electron-deficient alkenes and alkynes, as well as imines and other heteroatomic unsaturated bonds. The specific conditions for such reactions would likely involve a catalyst, such as rhodium or palladium, to facilitate the transmetalation and addition steps.

Table 1: Postulated Addition Reactions of this compound

| Unsaturated System | Potential Product | Catalyst System (Hypothetical) |

|---|---|---|

| Electron-deficient alkene (e.g., methyl acrylate) | Methyl 3-(4-((cyclopentylthio)methyl)phenyl)propanoate | Palladium or Rhodium complex |

| Alkyne (e.g., phenylacetylene) | (Z)-1-(4-((cyclopentylthio)methyl)phenyl)-2-phenylethene | Rhodium complex |

This table is based on the known reactivity of similar arylboronic acids and represents hypothetical transformations.

The oxyarylation of reaction intermediates represents a powerful strategy for the synthesis of complex oxygen-containing heterocycles. For the related 4-(methylthio)phenylboronic acid, its involvement in the oxyarylation of Heck reaction intermediates for the synthesis of tetrahydrofuran (B95107) (THF) derivatives has been noted. This process typically involves a palladium-catalyzed cascade reaction where an initial Heck coupling is followed by the interception of the resulting alkyl-palladium intermediate by the arylboronic acid and an oxygen nucleophile. It is plausible that this compound could be similarly employed. In such a sequence, the aryl group would be introduced onto a carbon atom that also bears a newly formed carbon-oxygen bond, leading to functionalized cyclic ethers.

Transformations of the Thioether Linkage

The thioether moiety within this compound is not merely a passive spectator but can undergo its own set of chemical transformations, offering avenues for further molecular diversification.

The sulfur atom in the thioether linkage is susceptible to oxidation. Reactions involving 4-(methylthio)phenylboronic acid have demonstrated that the thioether can be oxidized. It is therefore expected that this compound can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidant and the reaction conditions. This functional group transformation can have significant implications for the electronic properties of the molecule and its potential applications.

Table 2: Potential Sulfoxidation Products of this compound

| Product | Oxidizing Agent (Example) |

|---|---|

| (4-((Cyclopentylsulfinyl)methyl)phenyl)boronic acid | 1 equivalent of m-CPBA |

While direct halogenation of the cyclopentyl ring adjacent to the sulfur atom would be a complex transformation, copper-catalyzed halogenation has been noted for the analogous 4-(methylthio)phenylboronic acid. This suggests the potential for halogenation on the aromatic ring, activated by the thioether group. However, halogenation at the benzylic position (the CH₂ group) is also a possibility under different reaction conditions, typically involving radical initiators. Such a transformation would provide a handle for further functionalization of the molecule.

Radical-Mediated Reactivity

Recent advancements in photoredox catalysis have expanded the synthetic utility of boronic acids to include radical-mediated reactions. chemrxiv.org In these processes, alkyl boronic acids can serve as radical precursors. chemrxiv.org While this compound is an arylboronic acid, the principles of radical generation can be extended. It is conceivable that under specific photoredox conditions, the boronic acid moiety could participate in radical reactions. More likely, the thioether linkage itself could be involved in radical-mediated processes. Thiol-ene and thiol-yne reactions, which proceed via a radical mechanism, are fundamental transformations in materials science and organic synthesis. rsc.orgsrce.hr The thioether bond, particularly in the presence of a suitable photocatalyst or radical initiator, could potentially undergo cleavage or participate in radical addition cascades, although this reactivity is less common for simple thioethers compared to thiols. rsc.org The presence of the benzylic protons also offers a potential site for hydrogen atom abstraction to generate a benzylic radical, which could then engage in subsequent reactions.

Photoactivation Mechanisms Involving Phenyl Radical Formation

The generation of a phenyl radical from this compound is typically achieved through photoredox catalysis. This process involves the excitation of a photocatalyst by visible light, which then engages in an electron transfer event with the boronic acid derivative.

In a common mechanistic pathway, a photocatalyst (PC) absorbs light and is promoted to an excited state (PC*). This excited state is a potent oxidant and can accept an electron from a suitable donor. In the case of arylboronic acids, they can be activated to facilitate this single electron transfer (SET). Often, the boronic acid is converted to a more electron-rich boronate species by the addition of a base, which makes it more susceptible to oxidation.

The resulting radical cation of the arylboronic acid is unstable and undergoes rapid fragmentation. This fragmentation involves the cleavage of the carbon-boron bond, leading to the formation of the desired phenyl radical and boric acid. This process is outlined in the following general scheme:

Activation of Boronic Acid: this compound + Base ⇌ [(4-((Cyclopentylthio)methyl)phenyl)boronate complex]⁻

Photoinduced Electron Transfer: PC + hν → PC* PC* + [(4-((Cyclopentylthio)methyl)phenyl)boronate complex]⁻ → PC⁻• + [(4-((Cyclopentylthio)methyl)phenyl)boronate complex]•

Fragmentation to Phenyl Radical: [(4-((Cyclopentylthio)methyl)phenyl)boronate complex]• → (4-((Cyclopentylthio)methyl)phenyl)• + B(OH)₃

The efficiency of phenyl radical generation is dependent on several factors, including the choice of photocatalyst, the solvent, and the specific substituents on the arylboronic acid. The cyclopentylthio)methyl group at the para position of the phenyl ring can influence the electronic properties of the molecule and, consequently, its reactivity in the photoactivation process.

| Parameter | Influence on Phenyl Radical Formation | General Observation |

| Photocatalyst | The redox potential of the excited state photocatalyst must be sufficient to oxidize the boronate complex. | Common photocatalysts include ruthenium and iridium complexes, as well as organic dyes. |

| Solvent | The polarity and coordinating ability of the solvent can affect the stability of the intermediates and the efficiency of the electron transfer. | Polar aprotic solvents are often employed. |

| Base | The base facilitates the formation of the more easily oxidized boronate species. | Inorganic bases like K₃PO₄ or organic bases like triethylamine (B128534) are commonly used. |

Influence of Oxygen in Radical Processes

Once the (4-((Cyclopentylthio)methyl)phenyl) radical is formed, its subsequent reactions are significantly influenced by the presence of molecular oxygen. Oxygen, being a diradical in its ground state, can readily react with the phenyl radical. This interaction can lead to several different outcomes, either quenching the desired radical pathway or leading to oxygenated products.

The primary reaction between the phenyl radical and molecular oxygen is the formation of a phenylperoxy radical. This is a very fast, often diffusion-controlled reaction.

(4-((Cyclopentylthio)methyl)phenyl)• + O₂ → (4-((Cyclopentylthio)methyl)phenyl)OO•

The fate of the phenylperoxy radical is complex and can lead to a variety of products. One common pathway is the abstraction of a hydrogen atom from a suitable donor (R-H) to form a hydroperoxide, which can then be further converted to a phenol.

(4-((Cyclopentylthio)methyl)phenyl)OO• + R-H → (4-((Cyclopentylthio)methyl)phenyl)OOH + R•

Alternatively, the phenylperoxy radical can undergo intramolecular cyclization or other rearrangements, leading to a cascade of reactions that can result in ring-opened products or other degradation products. nih.gov The presence of oxygen can therefore be either beneficial, if the desired product is a phenol, or detrimental if it scavenges the phenyl radical and prevents it from participating in other desired C-C or C-heteroatom bond-forming reactions. mdpi.com

In some synthetic applications, the reaction is intentionally carried out in the presence of air or oxygen to achieve oxidative hydroxylation of the arylboronic acid to the corresponding phenol. mdpi.comorganic-chemistry.org The efficiency of this process versus other radical pathways is a delicate balance of reaction conditions.

| Condition | Effect on Radical Process in the Presence of Oxygen | Potential Outcome |

| High Oxygen Concentration | Favors the trapping of the phenyl radical to form a phenylperoxy radical. mdpi.com | Increased formation of phenols or other oxygenated byproducts. |

| Low Oxygen Concentration | Allows the phenyl radical to participate in other reactions before being trapped by oxygen. mdpi.com | Favors desired non-oxidative coupling reactions. |

| Presence of Reducing Agents | Can reduce the phenylperoxy radical or regenerate the phenyl radical. | Can mitigate the inhibitory effect of oxygen in certain radical chain reactions. |

It is important to note that while the general principles of photoactivation and the influence of oxygen on aryl radicals are well-established, the specific kinetics and product distributions for this compound would require dedicated experimental investigation.

Catalytic Applications of 4 Cyclopentylthio Methyl Phenyl Boronic Acid Derivatives

Boronic Acids as Lewis Acid Catalystsnih.govjimcontent.com

Boronic acids, including derivatives like (4-((Cyclopentylthio)methyl)phenyl)boronic acid, function as effective Lewis acid catalysts due to the presence of a vacant p-orbital on the boron atom. jimcontent.com This electronic feature enables them to accept electron pairs from Lewis bases, thereby activating substrates for subsequent reactions. nih.govmdpi.com This catalytic activity is central to their application in a range of organic transformations, from amide bond formation to carbon-carbon bond-forming reactions. nih.gov The versatility of boronic acids is further enhanced by their general stability, low toxicity, and compatibility with a wide array of functional groups. sigmaaldrich.com

Catalysis in Amidation Reactionsjimcontent.comrsc.org

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. Boronic acid derivatives have emerged as powerful catalysts for direct amidation reactions, offering an atom-economical alternative to traditional methods that often require stoichiometric activating agents. jimcontent.comresearchgate.net

Boronic acids catalyze the direct condensation of carboxylic acids and amines by facilitating the removal of water. jimcontent.commdpi.com This process typically involves the formation of an acyloxyboronic acid intermediate. rsc.orgrsc.orgresearchgate.net The reaction is often carried out under azeotropic reflux conditions or in the presence of molecular sieves to drive the equilibrium towards the amide product by removing the water byproduct. jimcontent.comacs.org A variety of boronic acid catalysts have been developed for this purpose, with electron-deficient arylboronic acids often showing enhanced activity. rsc.org

Table 1: Examples of Boronic Acid-Catalyzed Direct Amidation

| Carboxylic Acid | Amine | Boronic Acid Catalyst | Conditions | Yield |

| 4-Phenylbutyric acid | 3,5-Dimethylpiperidine | 3,4,5-Trifluorophenylboronic acid | Toluene, reflux, MS 4A | High |

| Aliphatic carboxylic acids | Primary/secondary amines | 2-Furanylboronic acid | Dichloromethane, rt, MS 4A | High |

| β-Hydroxycarboxylic acids | Various amines | Biphenyl-based diboronic acid anhydride (B1165640) | Low catalyst loading | High to excellent |

Note: This table presents generalized findings for boronic acid catalysis and does not represent specific results for this compound.

The Lewis acidity of the boron center is crucial for the activation of the carboxylic acid. rsc.org The boronic acid reacts with the carboxylic acid to form a mixed anhydride intermediate, which is more susceptible to nucleophilic attack by the amine. researchgate.net Mechanistic studies suggest that the reaction may proceed through various intermediates, including monomeric acyloxyboron species or dimeric structures with a B-O-B motif. nih.govrsc.org The specific mechanism can be influenced by the structure of the boronic acid catalyst and the reaction conditions. nih.govrsc.org Theoretical calculations have indicated that the cleavage of the C-O bond in the tetracoordinate acyl boronate intermediate is often the rate-determining step. rsc.org

Catalysis in Aldol (B89426) Reactionsnih.gov

Boronic acids have also demonstrated utility in catalyzing aldol reactions, a fundamental carbon-carbon bond-forming reaction. nih.gov They can activate carbonyl compounds, facilitating the formation of enolate equivalents for reaction with aldehydes or ketones. nih.govnih.gov In some instances, borinic acids, which are derivatives of boronic acids, have shown particularly high activity. organic-chemistry.orgacs.org These reactions can often be performed under mild conditions, including in aqueous media, highlighting the green chemistry advantages of organoboron catalysis. organic-chemistry.orgacs.org The mechanism is believed to involve the formation of a boron enolate, which then reacts with the aldehyde. nih.gov

Table 2: Boron-Catalyzed Aldol Reactions

| Aldol Donor | Aldol Acceptor | Catalyst | Conditions | Product |

| Pyruvic acids | Aldehydes | Diphenylborinic acid | Water, rt | Isotetronic acid derivatives |

| Silyl enol ethers | Aldehydes | Diphenylborinic acid | - | Aldol products |

Note: This table presents generalized findings for boron-based catalysis and does not represent specific results for this compound.

Catalysis in Diels-Alder Cycloadditionsdaneshyari.comresearchgate.net

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. Boronic acids can catalyze these cycloadditions by acting as Lewis acids to activate dienophiles, particularly unsaturated carboxylic acids. daneshyari.comresearchgate.net This activation lowers the LUMO of the dienophile, accelerating the reaction and often improving its regioselectivity. daneshyari.com The catalytic cycle is thought to involve the formation of a covalent, monoacylated hemiboronic ester intermediate. daneshyari.com This approach provides a milder and more efficient alternative to traditional Lewis acid catalysts, which can be sensitive to the acidic nature of the substrates. scispace.com

Conclusion

(4-((Cyclopentylthio)methyl)phenyl)boronic acid represents an interesting, though not extensively studied, example of a functionalized arylboronic acid. Its structure combines the well-established reactivity of the phenylboronic acid group with a flexible and lipophilic alkylthioether side chain. While specific experimental data is sparse, its synthesis, properties, and reactivity can be confidently predicted based on the vast body of knowledge surrounding organoboron chemistry. This compound holds potential as a versatile building block for the synthesis of novel organic molecules with tailored properties, particularly through its application in palladium-catalyzed cross-coupling reactions. Further research into this and related thioether-containing arylboronic acids could uncover unique reactivity patterns and applications in organic synthesis and materials science.

Derivatives and Analogs of 4 Cyclopentylthio Methyl Phenyl Boronic Acid

Structural Diversity of Arylboronic Acids with Thioether Substituents

The structural landscape of arylboronic acids bearing thioether substituents is vast, offering numerous avenues for modification. These changes can be systematically introduced to fine-tune the steric and electronic properties of the molecule.

The cyclopentyl group in (4-((Cyclopentylthio)methyl)phenyl)boronic acid can be readily substituted with a wide range of other alkyl and cycloalkyl groups. This diversity is achieved through standard synthetic methodologies, often involving the reaction of a thiol with an appropriate alkyl or cycloalkyl halide. mdpi.commasterorganicchemistry.com The nature of this R-group in the thioether (R-S-CH₂-Ph-B(OH)₂) can significantly influence the lipophilicity and steric bulk of the molecule.

Examples of these variations include simple linear alkyl chains (e.g., methyl, ethyl, butyl), branched alkyl groups (e.g., isopropyl, tert-butyl), and other cycloalkyl rings (e.g., cyclopropyl, cyclohexyl). The synthesis of such thioethers is a well-established area of organic chemistry. researchgate.netnih.gov For instance, analogs like (4-((Cyclopropylmethyl)thio)phenyl)boronic acid have been documented.

Table 1: Examples of Alkyl and Cycloalkyl Thioether Variations

| Thioether Moiety (R) | Compound Name |

| Cyclopentyl | This compound |

| Methyl | (4-((Methylthio)methyl)phenyl)boronic acid |

| Isopropyl | (4-((Isopropylthio)methyl)phenyl)boronic acid |

| Cyclohexyl | (4-((Cyclohexylthio)methyl)phenyl)boronic acid |

| Benzyl | (4-((Benzylthio)methyl)phenyl)boronic acid |

This table presents hypothetical examples based on common synthetic variations.

The substitution pattern on the phenyl ring provides another layer of structural diversity. The thioether-containing side chain and the boronic acid group can be positioned ortho (1,2), meta (1,3), or para (1,4) to each other. quora.commasterorganicchemistry.com The parent compound, this compound, is a para-isomer.

Synthesis of these specific isomers typically requires starting with the appropriately substituted haloaromatic precursor. organic-chemistry.orgnih.gov For instance, to synthesize the meta-isomer, one might start with 1-bromo-3-(chloromethyl)benzene.

Table 2: Positional Isomers of ((Cyclopentylthio)methyl)phenyl)boronic Acid

| Isomer | IUPAC Name |

| ortho | (2-((Cyclopentylthio)methyl)phenyl)boronic acid |

| meta | (3-((Cyclopentylthio)methyl)phenyl)boronic acid |

| para | This compound |

Boronic Esters and Other Protected Forms

Boronic acids are known to undergo dehydration to form cyclic trimers known as boroxines. To enhance stability, facilitate purification, and modulate reactivity, boronic acids are frequently converted into boronic esters. mdpi.com These esters serve as a protected form of the boronic acid.

The most common protecting group is pinacol (B44631) (2,3-dimethyl-2,3-butanediol), which forms a stable five-membered dioxaborolane ring with the boronic acid. enamine.net The resulting pinacol ester, such as 2-(4-((cyclopentylthio)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is generally more robust, less prone to dehydration, and often more suitable for cross-coupling reactions. mdpi.comorgsyn.orgrsc.orgrsc.org The conversion of a boronic acid to its pinacol ester is a standard procedure in organic synthesis. These esters are widely used in transition metal-catalyzed cross-coupling chemistries.

Other diols can also be used to form different boronic esters, creating six-membered dioxaborinane rings, for example. The choice of the diol can influence the stability and reactivity of the resulting ester.

Hybrid Molecules Incorporating Boronic Acids and Other Functional Groups

The boronic acid functional group is a versatile platform for the construction of more complex, hybrid molecules. x-mol.net Its ability to participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, allows for its integration into larger molecular architectures. rsc.org This enables the combination of the unique properties of the thioether-containing arylboronic acid with other functional moieties.

For example, the boronic acid can be coupled with various aryl or heteroaryl halides to create biaryl structures. This strategy is fundamental in medicinal chemistry and materials science for synthesizing complex organic molecules from simpler building blocks. nih.govmdpi.com

Furthermore, arylboronic acids can serve as precursors for other functional groups. Through processes like oxidation (hydroxylation), the boronic acid group can be converted into a hydroxyl group, yielding a phenol. x-mol.net This opens up another synthetic route to incorporate the (cyclopentylthio)methyl)phenyl scaffold into different classes of compounds. The development of stimuli-responsive materials is another area where boronic acids are employed, as their esterification is often reversible and sensitive to pH, diols, or reactive oxygen species. nih.gov

The synthesis of these hybrid molecules leverages the reactivity of the boronic acid, allowing it to act as a linchpin connecting the thioether-containing fragment to a diverse range of other chemical entities.

Computational and Theoretical Investigations of 4 Cyclopentylthio Methyl Phenyl Boronic Acid

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic structure of (4-((Cyclopentylthio)methyl)phenyl)boronic acid . These investigations would typically employ ab initio and density functional theory (DFT) methods to determine key electronic properties. Calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For This compound , the boronic acid group would be expected to be a significant electron-withdrawing group, influencing the electronic landscape of the entire molecule.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's electronic stability and reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Molecular Modeling of Reactivity and Reaction Mechanisms

Molecular modeling techniques are instrumental in predicting the reactivity of This compound and elucidating the mechanisms of reactions in which it participates, such as the Suzuki-Miyaura cross-coupling reaction. By constructing and analyzing the potential energy surfaces of reaction pathways, researchers can identify transition states and intermediates.

Computational models can simulate the interaction of the boronic acid with catalysts and other reactants, providing a detailed atomistic view of the reaction mechanism. This includes the oxidative addition, transmetalation, and reductive elimination steps in a catalytic cycle. Such models can help in optimizing reaction conditions and in designing more efficient catalysts. The steric and electronic effects of the cyclopentylthio substituent would be a key focus of these modeling studies, as they would influence the accessibility and reactivity of the boronic acid moiety.

Density Functional Theory (DFT) Studies on Energy Profiles

Density Functional Theory (DFT) is a powerful computational method for studying the energy profiles of chemical reactions involving phenylboronic acids. For This compound , DFT calculations would be used to compute the relative energies of reactants, intermediates, transition states, and products. nih.gov This information is crucial for determining the thermodynamics and kinetics of a reaction.

By mapping the entire reaction coordinate, DFT studies can reveal the rate-determining step and provide a quantitative understanding of the activation barriers. These theoretical findings can be correlated with experimental observations to validate the proposed reaction mechanisms. For instance, in a Suzuki-Miyaura coupling, DFT could be used to compare the energy profiles of different catalytic systems, thereby guiding the selection of the most effective catalyst.

Table 2: Exemplary DFT-Calculated Energy Profile for a Reaction Step

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials. |

| Transition State 1 | +15.2 | Energy barrier for the first step. |

| Intermediate | -5.7 | A stable species formed during the reaction. |

| Transition State 2 | +12.8 | Energy barrier for the second step. |

| Products | -20.1 | Final products of the reaction. |

Prediction of Spectroscopic Properties

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. For This compound , theoretical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.net

Theoretical NMR chemical shifts (¹H, ¹³C, ¹¹B) can be calculated and compared with experimental data to confirm the molecular structure. nih.gov Similarly, the calculation of IR spectra can help in the assignment of vibrational modes observed experimentally. Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption, providing insights into the molecule's photophysical properties. These predictions are invaluable for characterizing new compounds and for understanding their electronic structure. nih.gov

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (Ar-H) | 7.2-7.8 ppm | 7.1-7.7 ppm |

| ¹³C NMR (C-B) | 135 ppm | 134 ppm |

| IR (O-H stretch) | 3450 cm⁻¹ | 3445 cm⁻¹ |

| UV-Vis (λmax) | 275 nm | 278 nm |

Conformational Analysis and Steric Effects of the Cyclopentylthio Substituent

The three-dimensional structure and conformational flexibility of This compound are critical to its reactivity and interactions. Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, can identify the most stable conformers and the energy barriers between them. beilstein-journals.org

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Methodologies

The synthesis of boronic acids is evolving to incorporate principles of green chemistry, aiming for methods that are not only efficient but also environmentally benign. Boronic acids are themselves considered advantageous as they can degrade to boric acid, a "green compound" that can be eliminated by the body in biological contexts. nih.govmdpi.com Traditional syntheses often rely on lithium-halogen exchange followed by borylation with a trialkyl borate (B1201080), a process typically conducted at very low temperatures. nih.govresearchgate.net

Future research will likely focus on improving the sustainability of these processes. Key areas of development include:

Atom-Economy Methods: Direct C-H borylation, catalyzed by transition metals like iridium or rhodium, represents a more atom-economical approach by avoiding the use of halogenated precursors and stoichiometric organometallic reagents. nih.govmdpi.com

Greener Solvents: Investigating the replacement of traditional ethereal solvents with more sustainable alternatives.

Catalyst Improvement: Developing more efficient and recyclable catalysts for cross-coupling reactions like the Suzuki-Miyaura reaction, which is a primary application for boronic acids. nih.gov

| Synthesis Strategy | Traditional Approach | Green Chemistry Goal |

| Starting Material | Aryl halides (e.g., bromides, iodides) | Unactivated arenes |

| Key Reaction | Lithium-halogen exchange, Grignard formation | Direct C-H functionalization/borylation |

| Reagents | Stoichiometric organolithium or magnesium reagents | Catalytic amounts of transition metals (e.g., Ir, Rh) |

| Byproducts | Metal halide salts | Minimal byproducts (e.g., H₂) |

| Atom Economy | Lower | Higher |

Expansion of Catalytic Applications in Stereoselective Synthesis

The field of asymmetric synthesis stands to benefit significantly from novel boronic acid structures. Organoboronic esters are valuable precursors for creating enantiomerically enriched compounds through stereospecific reactions. nih.gov For instance, the Matteson homologation of chiral boronic esters is a powerful method for the stereoselective synthesis of complex organic molecules. researchgate.net

Future work on (4-((Cyclopentylthio)methyl)phenyl)boronic acid and its derivatives could explore:

Chiral Ligand Development: The thioether moiety could serve as a coordinating site for a transition metal, allowing derivatives of the compound to act as chiral ligands in asymmetric catalysis. The cyclopentyl group offers a scaffold for introducing chiral centers.

Stereospecific C-S Bond Formation: Building on methods for the stereospecific thiolation of organoboronic esters, the thioether within the molecule could be used to direct or participate in stereoselective transformations at or near the boron center. nih.gov

Integration with Continuous Flow Chemistry

Continuous flow chemistry offers substantial advantages for the synthesis of boronic acids, particularly when using highly reactive organolithium intermediates. acs.org This technology provides superior control over reaction parameters like temperature and mixing, mitigating risks and often improving yields and purity. acs.orgorganic-chemistry.org Simple flow setups have been shown to produce boronic acids on a multigram scale with reaction times of less than a second. organic-chemistry.orgnih.gov

Integrating the synthesis of this compound into a continuous flow process could provide significant benefits. mdpi.com

| Feature | Batch Processing | Continuous Flow Processing |

| Reaction Time | Minutes to hours | <1 second to minutes organic-chemistry.orgnih.gov |

| Temperature Control | Challenging, potential for hot spots | Excellent, rapid heat dissipation acs.org |

| Mixing | Often inefficient | Rapid and efficient acs.org |

| Safety | Handling of unstable organolithium reagents at scale is hazardous | Improved safety by generating and consuming reactive intermediates in situ acs.org |

| Scalability | Difficult to scale low-temperature reactions | More straightforward scale-up by running the system for longer organic-chemistry.org |

| Side Reactions | Prone to side reactions due to long reaction times and poor mixing | Suppression of side reactions (e.g., protonation, butylation) mdpi.com |

This approach not only enhances safety and efficiency but also aligns with the modernization of chemical manufacturing. acs.org

Exploration of Novel Reactivity Patterns for Thioether-Containing Boronic Acids

The presence of a thioether in proximity to the phenylboronic acid group could give rise to unique reactivity. While unprotected thiol groups can be problematic in Suzuki reactions, thioethers are generally well-tolerated and can participate in specific transformations. researchgate.net One notable example is the Liebeskind-Srogl cross-coupling, where boronic acids react with thiol esters in a palladium-catalyzed, copper-mediated process to form ketones under neutral conditions. organic-chemistry.org

Future research could investigate:

Intramolecular Catalysis/Direction: The sulfur atom could act as an intramolecular directing group, influencing the regioselectivity of reactions on the aromatic ring or at the boronic acid moiety.

Dual-Functionality Reactions: Exploring reactions where both the thioether and the boronic acid play a cooperative role, potentially enabling transformations not possible with simpler boronic acids.

Copper-Mediated Couplings: Further investigation into copper-catalyzed or mediated reactions, such as the coupling with heteroaromatic thioethers, could reveal new pathways for C-C and C-S bond formation. nih.govacs.org

Rational Design of Derivatives with Tunable Reactivity for Specific Transformations

The principles of rational design, widely used in medicinal chemistry to create boronic acid-based enzyme inhibitors, can be applied to catalysis and materials science. researchgate.netnih.gov By systematically modifying the structure of this compound, its electronic and steric properties can be fine-tuned to optimize performance in specific applications. The Lewis acidity of the boron atom, a key factor in its reactivity, is highly dependent on its substituents. wiley-vch.demdpi.com

Computational modeling and systematic synthetic modifications could lead to derivatives with tailored properties.

| Structural Modification | Potential Effect on Reactivity | Target Application |

| Adding electron-withdrawing groups to the phenyl ring | Increases Lewis acidity of the boron atom | Enhancing rates of transmetalation in cross-coupling reactions |

| Adding electron-donating groups to the phenyl ring | Decreases Lewis acidity of the boron atom | Modifying selectivity in enzymatic inhibition or sugar sensing |

| Varying the alkyl group on the sulfur (e.g., replacing cyclopentyl) | Alters steric hindrance around the thioether and its coordinating ability | Fine-tuning ligand properties for asymmetric catalysis |

| Changing the methylene (B1212753) linker length | Modifies the spatial relationship between the thioether and boronic acid | Controlling intramolecular interactions and directing group effects |

This rational approach allows for the creation of a library of related compounds, each optimized for a specific catalytic cycle, sensing application, or biological target. nih.gov

常见问题

Q. What synthetic strategies are commonly employed to prepare (4-((Cyclopentylthio)methyl)phenyl)boronic acid, and how can purity be optimized?

The synthesis typically involves sequential functionalization of the phenyl ring. A representative approach includes:

- Step 1: Introduction of the cyclopentylthio group via nucleophilic substitution or thiol-ene chemistry. For example, NaBHCN-mediated reductive amination or thiol coupling under inert atmospheres (e.g., nitrogen) .

- Step 2: Boronic acid installation via palladium-catalyzed Miyaura borylation or direct coupling of pre-functionalized intermediates (e.g., Suzuki coupling precursors) .

- Critical Considerations: Use anhydrous solvents (e.g., THF, DMSO) to prevent boronic acid hydrolysis. Purification via reverse-phase HPLC or recrystallization ensures >95% purity, as demonstrated in analogous boronic acid syntheses .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity. For example, H NMR peaks at δ 7.8–7.4 ppm (aromatic protons) and δ 3.5–3.0 ppm (cyclopentylthio-CH) are diagnostic. Multi-dimensional NMR (e.g., COSY, HSQC) resolves complex splitting patterns .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular weight and detects impurities. A high-sensitivity LC-MS method with a C18 column and acetonitrile/water gradient achieves limits of quantification (LOQ) <10 ppm for boronic acid derivatives .

- Infrared Spectroscopy (IR): B-O stretching (~1340 cm) and S-C vibrations (~650 cm) confirm functional groups .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be enhanced for this compound derivatives?

Low coupling yields often arise from steric hindrance or boronic acid protodeboronation. Mitigation strategies include:

- Catalyst Optimization: Use Pd(PPh) or Pd(dppf)Cl with electron-rich ligands to stabilize the active Pd(0) species .

- Base Selection: CsCO or KPO in polar aprotic solvents (e.g., DMF) improves transmetallation kinetics .

- Protecting Groups: Temporary protection of the boronic acid (e.g., as a pinacol ester) prevents decomposition during coupling .

Q. What experimental approaches resolve contradictory data in boronic acid reactivity studies?

- Control Experiments: Compare reactivity under inert vs. ambient conditions to assess hydrolysis or oxidation artifacts .

- Kinetic Profiling: Monitor reaction progress via in situ B NMR or quenching assays to identify rate-limiting steps .

- Computational Modeling: Density Functional Theory (DFT) predicts transition-state geometries and electronic effects of the cyclopentylthio group on boronic acid resonance .

Q. How can this compound be tailored for enzyme inhibition studies?

- Structure-Activity Relationship (SAR): Introduce substituents (e.g., fluorinated groups or heterocycles) at the phenyl ring to modulate binding affinity. For example, fluorobenzyl derivatives showed enhanced inhibition of autotaxin in structural studies .

- Biolayer Interferometry (BLI): Quantify binding kinetics with immobilized enzyme targets. Pre-incubation with stabilizing agents (e.g., glycerol) prevents boronic acid aggregation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。